molecular formula C33H39NO10 B10858111 NO-budesonide CAS No. 571186-52-2

NO-budesonide

Cat. No.: B10858111
CAS No.: 571186-52-2
M. Wt: 609.7 g/mol
InChI Key: SYBXBIHWNMPDPT-PBCNJCODSA-N
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Description

NO-budesonide is a novel compound that combines the properties of nitric oxide (NO) and budesonide, a glucocorticoid steroid. Budesonide is widely used for its anti-inflammatory and immunosuppressive effects, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of nitric oxide aims to enhance the therapeutic effects of budesonide by leveraging the vasodilatory and antimicrobial properties of NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NO-budesonide involves the conjugation of nitric oxide to budesonide. This process typically requires the use of nitric oxide donors, such as sodium nitroprusside or S-nitrosothiols, under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the premature release of NO. The temperature and pH are carefully monitored to ensure the stability of both NO and budesonide during the reaction.

Industrial Production Methods

Industrial production of this compound follows a continuous flow process, which allows for the efficient and scalable synthesis of the compound. This method involves the use of flow reactors where the reactants are continuously fed into the system, and the product is continuously collected. Parameters such as flow rate, temperature, and residence time are optimized to achieve the desired yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

NO-budesonide undergoes several types of chemical reactions, including:

    Oxidation: The NO moiety can undergo oxidation to form various nitrogen oxides.

    Reduction: The budesonide component can be reduced under specific conditions.

    Substitution: The NO group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various nitrogen oxides, reduced forms of budesonide, and substituted derivatives of this compound.

Scientific Research Applications

NO-budesonide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of NO-budesonide involves the combined effects of budesonide and nitric oxide. Budesonide exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. Nitric oxide, on the other hand, enhances vasodilation and has antimicrobial properties. The conjugation of NO to budesonide allows for targeted delivery and sustained release of NO, thereby enhancing the overall therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    Fluticasone: Another glucocorticoid used for similar indications as budesonide.

    Beclometasone: A corticosteroid with anti-inflammatory properties.

    Mometasone: A newer inhaled corticosteroid with a similar mechanism of action.

Uniqueness of NO-budesonide

This compound is unique due to its dual-action mechanism, combining the anti-inflammatory effects of budesonide with the vasodilatory and antimicrobial properties of nitric oxide. This combination enhances its therapeutic potential, particularly in conditions where both inflammation and infection are present .

Properties

CAS No.

571186-52-2

Molecular Formula

C33H39NO10

Molecular Weight

609.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate

InChI

InChI=1S/C33H39NO10/c1-4-5-28-43-27-15-24-23-11-10-21-14-22(35)12-13-31(21,2)29(23)25(36)16-32(24,3)33(27,44-28)26(37)18-41-30(38)20-8-6-19(7-9-20)17-42-34(39)40/h6-9,12-14,23-25,27-29,36H,4-5,10-11,15-18H2,1-3H3/t23-,24-,25-,27+,28?,29+,31-,32-,33+/m0/s1

InChI Key

SYBXBIHWNMPDPT-PBCNJCODSA-N

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C6=CC=C(C=C6)CO[N+](=O)[O-])C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C6=CC=C(C=C6)CO[N+](=O)[O-])C)O)C

Origin of Product

United States

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